3-Chlorophenyl diethylcarbamate

Description

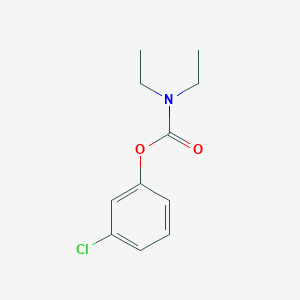

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl) N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDXHGKOGQAIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chlorophenyl diethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Chlorophenyl diethylcarbamate is a carbamate ester with the CAS Number 159390-33-7 and the molecular formula C₁₁H₁₄ClNO₂.[1] Carbamates are a class of organic compounds that have found diverse applications, from pesticides to pharmaceuticals, primarily due to their ability to act as cholinesterase inhibitors.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Chlorophenyl diethylcarbamate, alongside detailed, field-proven methodologies for their experimental determination. Understanding these properties is critical for researchers in drug development and related scientific fields for formulation, toxicological assessment, and predicting the compound's behavior in biological systems.

Chemical Identity and Structure

-

IUPAC Name: 3-chlorophenyl N,N-diethylcarbamate

-

CAS Number: 159390-33-7[1]

-

Molecular Formula: C₁₁H₁₄ClNO₂[1]

-

Molecular Weight: 227.69 g/mol [1]

-

Chemical Structure:

Caption: 2D structure of 3-Chlorophenyl diethylcarbamate.

Physicochemical Properties: A Tabulated Summary and Experimental Protocols

While some physicochemical data for 3-Chlorophenyl diethylcarbamate is available, much of it is predicted. For rigorous scientific applications, experimental determination is paramount. This section presents both the available data and detailed protocols for its empirical validation.

| Property | Reported/Predicted Value | Experimental Protocol |

| Physical State | Yellow to pale yellow to colorless oil[3] | Visual inspection at standard ambient temperature and pressure (SATP). |

| Melting Point | Not Applicable (Liquid at ambient temperature)[3] | Not applicable for liquids. |

| Boiling Point | 305.2 ± 34.0 °C (Predicted)[1][3] | Capillary method (Siwoloboff's method) or distillation. |

| Density | 1.162 ± 0.06 g/cm³ (Predicted)[1][3] | Pycnometer or oscillating U-tube density meter. |

| Solubility | Not Available | Shake-flask method with various solvents. |

| pKa | Not Available | Potentiometric titration or UV-Vis spectrophotometry. |

Experimental Protocols

The capillary method is a microscale technique suitable for determining the boiling point of small quantities of a liquid.[4][5][6]

-

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated in a tube with an inverted capillary. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.

-

Procedure:

-

Place a few drops of 3-Chlorophenyl diethylcarbamate into a small test tube or a fusion tube.

-

Take a capillary tube and seal one end using a Bunsen burner.

-

Place the sealed capillary tube, open end down, into the liquid in the test tube.

-

Attach the test tube to a thermometer using a rubber band or wire.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is level with the thermometer bulb.

-

Heat the bath gently and observe the capillary.

-

Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary. This is the boiling point.

-

For accuracy, allow the apparatus to cool and record the temperature at which the liquid is drawn back into the capillary tube. The two temperatures should be very close.

-

The shake-flask method is a standard procedure for determining the solubility of a substance in various solvents.[7][8][9]

-

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

-

Procedure for an Oily Liquid:

-

Prepare a series of vials containing a fixed volume (e.g., 5 mL) of different solvents (e.g., water, ethanol, chloroform, acetone, hexane).

-

Add a small, known amount of 3-Chlorophenyl diethylcarbamate to each vial.

-

Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

-

After equilibration, allow the vials to stand and the phases to separate. For an oily liquid, a distinct layer or droplets may be visible if it is insoluble.

-

Carefully withdraw an aliquot from the solvent phase, ensuring no undissolved oil is taken. Centrifugation can aid in phase separation.

-

Quantify the concentration of 3-Chlorophenyl diethylcarbamate in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed as mass per unit volume (e.g., mg/mL).

-

A common method for the synthesis of aryl carbamates is the reaction of a phenol with a carbamoyl chloride in the presence of a base.

-

Reaction Scheme:

-

Illustrative Workflow:

Caption: A typical workflow for the synthesis of 3-Chlorophenyl diethylcarbamate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy[10][11][12]

-

¹H NMR:

-

Aromatic Protons: The four protons on the chlorophenyl ring are expected to appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The electron-withdrawing effect of the chlorine atom and the carbamate group will influence their chemical shifts.

-

Ethyl Protons (-CH₂CH₃): A quartet corresponding to the four methylene protons (N-CH₂) is expected around δ 3.3-3.5 ppm, coupled to the methyl protons. A triplet corresponding to the six methyl protons (-CH₃) is expected around δ 1.1-1.3 ppm, coupled to the methylene protons.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the range of δ 150-155 ppm.

-

Aromatic Carbons: Six signals are expected for the aromatic ring, with the carbon attached to the oxygen appearing downfield (around δ 150 ppm) and the carbon attached to the chlorine also showing a distinct chemical shift.

-

Ethyl Carbons: A signal for the methylene carbons (N-CH₂) around δ 40-45 ppm and a signal for the methyl carbons (-CH₃) around δ 13-15 ppm.

-

Infrared (IR) Spectroscopy[13][14][15][16]

-

Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1700-1730 cm⁻¹, characteristic of the carbamate carbonyl group.

-

C-O Stretch: A strong band for the aryl C-O stretch is expected around 1200-1250 cm⁻¹.

-

C-N Stretch: A band in the region of 1250-1350 cm⁻¹.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)[17][18][19]

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 227 and an M+2 peak at m/z = 229 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

-

Fragmentation Pattern: Common fragmentation pathways for carbamates include cleavage of the C-O bond and the C-N bond. Expected fragments would include ions corresponding to the 3-chlorophenoxy radical (m/z = 128), the diethylaminocarbonyl cation (m/z = 100), and further fragmentation of the aromatic ring.

Biological Activity and Applications

Mechanism of Action: Cholinesterase Inhibition

Like other carbamates, 3-Chlorophenyl diethylcarbamate is known to be a cholinesterase inhibitor.[1] This class of compounds reversibly carbamylates the serine hydroxyl group in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), preventing the breakdown of the neurotransmitter acetylcholine.[2][10] The accumulation of acetylcholine leads to overstimulation of cholinergic receptors, which is the basis for both their insecticidal activity and their potential toxicity.[2][10]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)[1][3][21][22][23]

-

Principle: This colorimetric assay measures the activity of cholinesterase by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (a product of substrate hydrolysis) reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to enzyme activity and is inhibited in the presence of an inhibitor.

-

Workflow:

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Safety, Handling, and Disposal

As a carbamate pesticide, 3-Chlorophenyl diethylcarbamate should be handled with caution.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[11]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]

-

Spills: In case of a spill, absorb the liquid with an inert material such as vermiculite or sand.[11] Collect the material in a sealed container for proper disposal. Do not allow the material to enter drains or waterways.[11][12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13][14] This may involve incineration in a licensed facility.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 3-Chlorophenyl diethylcarbamate. While some key experimental data is lacking in the public domain, this document outlines the necessary, scientifically robust protocols for their determination. For researchers and professionals in drug development, a thorough understanding and empirical validation of these properties are essential first steps in the evaluation of this and other novel carbamate compounds for potential therapeutic applications. The provided methodologies offer a clear path forward for such investigations.

References

- MySkinRecipes. 3-chlorophenyl diethylcarbamate. (No date). [URL: https://www.myskinrecipes.

- Hoffman Fine Chemicals. CAS 159390-33-7 | 3-Chlorophenyl N,N-diethylcarbamate | MFCD01975511. (No date). [URL: https://hoffmann-chemicals.com/product/cas-159390-33-7]

- BYJU'S. Tests of Oils and Fats. (No date). [URL: https://byjus.

- ACS Omega. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (No date). [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c05898]

- Journal of AOAC INTERNATIONAL. Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. (1967). [URL: https://academic.oup.com/jaoac/article-abstract/50/2/444/5700440]

- CAMEO Chemicals. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE. (No date). [URL: https://cameochemicals.noaa.gov/chemical/20857]

- ResearchGate. How to measure solubility for drugs in oils/emulsions?. (2023). [URL: https://www.researchgate.net/post/How_to_measure_solubility_for_drugs_in_oils_emulsions]

- Agilent. Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024). [URL: https://www.agilent.com/sds/PPM-530-1_20240823_USA_English.pdf]

- Frontiers in Nutrition. In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. (2022). [URL: https://www.frontiersin.org/articles/10.3389/fnut.2022.1008696/full]

- CAMEO Chemicals. CARBAMATE PESTICIDE, LIQUID, POISONOUS. (No date). [URL: https://cameochemicals.noaa.gov/chemical/20856]

- Sigma-Aldrich. Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. (No date). [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/346/081/mak324bul.pdf]

- PubChem. Mephenate. (No date). [URL: https://pubchem.ncbi.nlm.nih.

- Amazon S3. SAFETY DATA SHEET. (2017). [URL: https://s3-us-west-1.amazonaws.

- University of Hawaiʻi at Mānoa. Activity: Solubility. (No date). [URL: https://manoa.hawaii.edu/exploringourfluidearth/chemical/chemistry-and-seawater/matter-and-its-interactions/activity-solubility]

- UMass Amherst. Pesticide Storage, Handling and Disposal. (No date). [URL: https://ag.umass.edu/fruit/ne-small-fruit-management-guide/pesticide-storage-handling-disposal]

- Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. (No date). [URL: https://open.maricopa.edu/chem235/chapter/ir-spectrum-and-characteristic-absorption-bands/]

- Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). [URL: https://pubs.acs.org/doi/10.1021/jo971176v]

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [URL: https://chem.libretexts.

- Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (No date). [URL: https://www.compoundchem.com/2014/10/22/a-guide-to-1h-nmr-chemical-shifts/]

- Academia.edu. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021). [URL: https://www.academia.

- Course Hero. Solubility test for Organic Compounds. (2024). [URL: https://www.coursehero.com/file/216503930/Solubility-test-for-Organic-Compoundspdf/]

- DigitalCommons@USU. Pesticide Use and Toxicology in Relation to Wildlife: Organophosphorus and Carbamate , Compounds. (No date). [URL: https://digitalcommons.usu.edu/cgi/viewcontent.cgi?article=1007&context=wdc_usda]

- PubChem. (3-chlorophenyl) N-ethylcarbamate. (No date). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69536462]

- ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). [URL: https://ntp.niehs.nih.gov/iccvam/docs/acutetox_docs/solprot.pdf]

- ACS Publications. The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. (No date). [URL: https://pubs.acs.org/doi/10.1021/ja01614a012]

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (No date). [URL: https://www.chemguide.co.

- University of Regensburg. Chemical shifts. (No date). [URL: https://www-3.uniregensburg.de/Fakultaeten/nat_Fak_IV/Organische_Chemie/Didaktik/Keusch/p31_cs-e.htm]

- Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.02%3A_Boiling_Point/6.

- Filo. Experiment: Determining the Boiling Points of Organic Compounds Aim: To ... (2025). [URL: https://www.filo.com/qa/experiment-determining-the-boiling-points-of-organic-compoundsbr-aim-to-determine-the-boiling-poin_548261_]

- EPA. Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino). (No date). [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID70583133#physchem]

- weebly.com. Determination of Boiling Point (B.P):. (No date). [URL: http://vijaynazare.weebly.

- Unknown. CHAPTER-14. (No date). [URL: https://www.iiu.ac.in/uploads/ug-term-2-book/pharmaceutical-chemistry-lab-manual.pdf]

- UCLA Chemistry & Biochemistry. IR Absorption Table. (No date). [URL: https://www.chem.ucla.edu/~webspectra/irtable.html]

- Sigma-Aldrich. 3-DIETHYLAMINOPHENYL N-(3-CHLOROPHENYL)CARBAMATE AldrichCPR. (No date). [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s647039]

- ResearchGate. (PDF) Toxicology of Organophosphate & Carbamate Compounds. (2016). [URL: https://www.researchgate.

- NCBI Bookshelf. Carbamate Toxicity. (No date). [URL: https://www.ncbi.nlm.nih.gov/books/NBK482463/]

- PubMed. Pharmacological and toxicological considerations in the treatment of carbamate intoxications. (1990). [URL: https://pubmed.ncbi.nlm.nih.gov/2293839/]

- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (No date). [URL: https://egyankosh.ac.in/bitstream/123456789/72697/1/Unit-13.pdf]

- Chemistry Steps. NMR Chemical Shift Values Table. (No date). [URL: https://www.chemistrysteps.com/nmr-chemical-shift-values-table/]

- ResearchGate. Important IR absorption bands (cm' 1 ). (No date). [URL: https://www.researchgate.net/figure/Important-IR-absorption-bands-cm-1_tbl2_236894593]

- eGyanKosh. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (No date). [URL: https://egyankosh.ac.in/bitstream/123456789/20093/1/Module-16.pdf]

- Google Patents. Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (No date). [URL: https://patents.google.

- LinkedIn. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (No date). [URL: https://www.linkedin.

- PubChem. Ethyl (3-chlorophenyl)carbamate. (No date). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/247900]

- ChemicalBook. ETHYL N-(3-CHLOROPHENYL)-N-HYDROXYCARBAMATE CAS. (No date). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0250009.htm]

- Organic Syntheses. Diethylthiocarbamyl Chloride. (No date). [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0313]

- CAMEO Chemicals. ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE. (No date). [URL: https://cameochemicals.noaa.gov/chemical/20569]

- MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. (No date). [URL: https://www.mdpi.com/1422-8599/2/3/M70/pdf]]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. askfilo.com [askfilo.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. noblesciencepress.org [noblesciencepress.org]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Activity: Solubility | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]

- 10. Mephenate | C8H8ClNO2 | CID 17491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. CARBAMATE PESTICIDE, LIQUID, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 14. umass.edu [umass.edu]

Molecular structure and weight of 3-Chlorophenyl diethylcarbamate

Physicochemical Profiling, Synthetic Utility, and Biological Mechanism

Part 1: Executive Summary & Molecular Identity

3-Chlorophenyl diethylcarbamate is a structural probe and bioactive intermediate primarily utilized in the research of cholinesterase inhibition and pesticide toxicology. Unlike its

Molecular Identity Data

The following parameters define the chemical entity for procurement and analytical verification.

| Parameter | Specification |

| IUPAC Name | 3-Chlorophenyl |

| CAS Registry Number | 159390-33-7 |

| Molecular Formula | |

| Molecular Weight | 227.69 g/mol |

| Physical State | Viscous Liquid / Low-melting Solid |

| Predicted Boiling Point | |

| Predicted Density | |

| Lipophilicity (LogP) | ~3.6 (Predicted) |

Structural Visualization

The molecule consists of a lipophilic 3-chlorophenol leaving group esterified to a diethylcarbamoyl moiety.

Part 2: Physicochemical Analysis

Electronic Effects

The 3-chloro substituent plays a critical role in the compound's reactivity. Chlorine is an electron-withdrawing group (EWG) via induction (

-

Consequence: This increases the acidity of the corresponding phenol (3-chlorophenol

vs. Phenol -

Reactivity: The leaving group ability of the phenolate is enhanced, making the carbamate more susceptible to nucleophilic attack by the serine hydroxyl group in the active site of acetylcholinesterase (AChE).

Solubility & Stability

The

-

Solubility: Highly soluble in organic solvents (Dichloromethane, DMSO, Ethanol); sparingly soluble in water.

-

Hydrolysis: The compound is relatively stable at neutral pH but undergoes hydrolysis in highly alkaline conditions to yield 3-chlorophenol, diethylamine, and

.

Part 3: Synthesis & Characterization

Core Synthetic Pathway

The most robust synthesis involves the nucleophilic acyl substitution of 3-chlorophenol with diethylcarbamoyl chloride in the presence of a non-nucleophilic base.

Reaction Scheme

Detailed Experimental Protocol

Note: This protocol is derived from standard aryl carbamate synthesis methodologies.

Reagents:

-

3-Chlorophenol (1.0 eq)

-

Diethylcarbamoyl chloride (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) or Triethylamine (1.5 eq) -

Acetonitrile (ACN) or Dichloromethane (DCM)

Procedure:

-

Preparation: Dissolve 3-chlorophenol (10 mmol) in anhydrous acetonitrile (20 mL).

-

Activation: Add

(20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide in situ. -

Addition: Dropwise add diethylcarbamoyl chloride (11 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 8:2). -

Workup:

-

Purification: Dry the organic layer over

, filter, and concentrate. If necessary, purify via silica gel column chromatography.

Part 4: Mechanism of Action (Biological Relevance)

3-Chlorophenyl diethylcarbamate acts as a pseudo-substrate inhibitor of Acetylcholinesterase (AChE).

The Carbamylation Cycle

Unlike competitive inhibitors that merely bind to the active site, this compound forms a covalent bond with the enzyme.

-

Association: The compound enters the AChE active site. The lipophilic 3-chlorophenyl group interacts with the aromatic gorge.

-

Acylation: The Serine-203 hydroxyl group (in the catalytic triad) attacks the carbamate carbonyl.

-

Leaving Group Release: The C-O bond breaks, releasing 3-chlorophenol.

-

Inhibition: The enzyme is now "carbamylated" (Diethylcarbamoyl-AChE). This species is stable and hydrolyzes very slowly compared to the natural Acetyl-AChE intermediate.

-

Regeneration: Water eventually hydrolyzes the carbamate, restoring enzyme activity (hours to days).

Part 5: References

-

Sigma-Aldrich (Merck). 3-Chlorophenyl diethylcarbamate Product Detail. Retrieved from (Note: Verify specific catalog entry via CAS 159390-33-7).

-

PubChem. Compound Summary: (3-chlorophenyl) N-ethylcarbamate (Analog Reference).[4] National Library of Medicine. Retrieved from .

-

Bar-On, P., et al. (2002). Kinetic analysis of the interaction of carbamates with acetylcholinesterase. Biochemistry. (General mechanism reference).

-

Hoffman Chemicals. 3-Chlorophenyl N,N-diethylcarbamate Specifications. Retrieved from .

-

MySkinRecipes. 3-chlorophenyl diethylcarbamate Chemical Specifications. Retrieved from .

Sources

- 1. CN100591649C - Method of preparing R-(+)-3-chlorophenylpropanol - Google Patents [patents.google.com]

- 2. CN1785952A - Method for preparing 3' -chloropropiophenone - Google Patents [patents.google.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. (3-chlorophenyl) N-ethylcarbamate | C9H10ClNO2 | CID 69536462 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Void: A Technical Guide to the Hazard Assessment of 3-Chlorophenyl diethylcarbamate in the Absence of a Dedicated Safety Data Sheet

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of the Unknown

This guide is therefore not a conventional SDS summary. Instead, it is a technical whitepaper designed to equip the experienced researcher with a robust, scientifically-grounded methodology for assessing and managing the risks associated with 3-Chlorophenyl diethylcarbamate. We will employ the toxicological principle of "read-across"—using data from a structurally analogous, well-characterized compound to infer potential hazards. This approach, while not a substitute for compound-specific data, provides a vital framework for ensuring laboratory safety and experimental integrity.

Our chosen analog is Chlorpropham (Isopropyl N-(3-chlorophenyl)carbamate, CAS No. 101-21-3) . This compound shares the critical 3-chlorophenylcarbamate core, making it a suitable surrogate for a preliminary hazard assessment. This document will first detail the known hazards of Chlorpropham and then extrapolate these findings to establish a conservative and self-validating safety protocol for the handling of 3-Chlorophenyl diethylcarbamate.

Part 1: The Principle of Read-Across and Analog Selection

The core of our approach rests on the principle of read-across, a cornerstone of modern chemical risk assessment. This methodology allows for the prediction of the properties of one substance by using data from another, structurally similar substance. The validity of this approach is contingent on the hypothesis that the shared molecular scaffold (the 3-chlorophenylcarbamate group) is the primary determinant of the compound's toxicological profile.

The structural similarity between 3-Chlorophenyl diethylcarbamate and our selected analog, Chlorpropham, is illustrated below. The primary difference lies in the alkyl substitution on the carbamate nitrogen (diethyl vs. isopropyl), a variation that is expected to have a modest impact on the overall toxicological properties compared to the influence of the chlorinated aromatic ring and the carbamate functional group.

Caption: Structural comparison of the target compound and its analog.

Part 2: Hazard Profile of the Analog Compound: Chlorpropham

Chlorpropham is a carbamate herbicide and plant growth regulator. Its toxicological profile has been more extensively studied, providing a basis for our assessment. It is important to note that classifications can vary between regulatory bodies and suppliers; therefore, a conservative approach summarizing the potential hazards is warranted.

GHS Classification and Hazard Statements

The following table summarizes the GHS classification for Chlorpropham, synthesized from various safety data sheets.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1][2][3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1][2][3] |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[2][3] |

| Eye Irritation | Category 2B | Causes eye irritation.[4] |

GHS Pictograms:

Based on the classification, the following pictograms are associated with Chlorpropham:

Health Hazard Exclamation Mark EnvironmentToxicological Summary

-

Acute Toxicity: Chlorpropham exhibits moderate acute toxicity if swallowed. [2]The oral LD50 in rats is reported to be 1200 mg/kg. [2]It is generally considered to have low acute dermal and inhalation toxicity. [5][6]* Irritation: It is classified as an eye irritant and may cause skin irritation upon prolonged contact. [4][7]* Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified Chlorpropham in Group 3 ("not classifiable as to its carcinogenicity to humans"). [4]However, under GHS, it is often listed as a Category 2 suspected carcinogen. [1][2][3]This discrepancy underscores the need for a cautious approach.

-

Chronic Toxicity: The primary targets for repeated exposure are the hematopoietic system (blood), spleen, liver, and bone marrow. [4][6]Effects such as a decrease in red blood cell counts and increased methemoglobin formation have been observed in animal studies. [5][6]* Metabolism: A key metabolite of Chlorpropham is 3-chloroaniline, which is of toxicological interest.

Part 3: Extrapolated Hazard Assessment for 3-Chlorophenyl diethylcarbamate

Based on the hazard profile of Chlorpropham, we can infer the following potential hazards for 3-Chlorophenyl diethylcarbamate, always erring on the side of caution.

-

Acute Toxicity: It should be treated as harmful if swallowed .

-

Chronic Health Hazards: Due to the shared 3-chlorophenylcarbamate structure, it should be handled as a suspected carcinogen and a substance that may cause damage to organs through prolonged or repeated exposure .

-

Irritation: Assume it is an eye and potential skin irritant .

-

Environmental Hazards: It should be considered toxic to aquatic life with long-lasting effects .

Part 4: Self-Validating Experimental Protocol for Safe Handling

The following protocols are designed to create a self-validating system of safety, assuming the highest potential for hazard based on our analog assessment.

Personal Protective Equipment (PPE)

A stringent PPE regimen is mandatory.

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Nitrile or neoprene gloves should be worn. Given the lack of specific permeation data, double-gloving is recommended. Gloves must be inspected before use and changed frequently.

-

Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls should be used.

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter is required.

Engineering Controls and Handling Procedures

-

Ventilation: All weighing and handling of the solid compound, as well as the preparation of solutions, must be performed in a chemical fume hood.

-

Spill Control: A spill kit appropriate for solid and liquid chemical spills should be readily available. Spills should be cleaned up immediately by trained personnel wearing appropriate PPE.

-

Waste Disposal: All waste materials contaminated with 3-Chlorophenyl diethylcarbamate must be collected in a designated, sealed hazardous waste container and disposed of through an approved waste management program. Do not discharge to the environment. [3]* Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice. [8]* If on Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water for 15-20 minutes. [8]* If in Eyes: Hold eye open and rinse slowly and gently with water for at least 15 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. [1]* If Inhaled: Move person to fresh air. If the person is not breathing, call for emergency medical assistance and give artificial respiration if trained to do so.

Part 5: Workflow for Analog-Based Hazard Assessment

The following diagram illustrates the logical workflow for assessing the hazards of a chemical with limited safety data.

Caption: Workflow for Hazard Assessment via Structural Analogy.

Conclusion: A Commitment to Proactive Safety

The absence of a dedicated Safety Data Sheet for 3-Chlorophenyl diethylcarbamate necessitates a proactive and conservative approach to its handling. By leveraging the principle of read-across with the structurally similar compound Chlorpropham, we have established a framework for managing the potential risks. Researchers and drug development professionals must treat this compound with the caution afforded to a substance that is potentially harmful if swallowed, a suspected carcinogen, a target organ toxicant on repeated exposure, and an environmental hazard. The protocols outlined in this guide are designed to provide a robust system of safety. However, it remains the ultimate responsibility of the principal investigator and the individual researcher to ensure these measures are implemented rigorously and to consult with their institution's Environmental Health and Safety (EHS) department for site-specific guidance.

References

- ChemicalBook.

- Wikipedia. Chlorpropham. Accessed February 15, 2026.

- Food and Agriculture Organization of the United Nations. Pesticide residues in food – 2005. (2005).

- The EXtension TOXicology NETwork (EXTOXNET). Chlorpropham. (1996).

- INCHEM. CHLORPROPHAM (addendum). (2005).

- 1,4GROUP Canada. SAFETY DATA SHEET - PIN NIP® 98% CIPC. (2016-09-01).

- CPAchem.

- TCI Chemicals.

- AERU, University of Hertfordshire. Chlorpropham (Ref: ENT 18060). (2026-02-10).

- Rafiq Agrico.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Chlorophenyl Carbamate Derivatives

Introduction: The Critical Role of Stability in Chlorophenyl Carbamate Applications

Chlorophenyl carbamates are a significant class of organic compounds with wide-ranging applications, most notably as pesticides and herbicides in agriculture, and as intermediates in the pharmaceutical and polymer industries.[1] Their efficacy and safety are intrinsically linked to their chemical and physical stability under various environmental and storage conditions. Thermodynamic stability, in particular, governs the shelf-life, potential for degradation into active or toxic byproducts, and overall reliability of these compounds. For researchers, scientists, and drug development professionals, a comprehensive understanding of the factors influencing the thermodynamic stability of chlorophenyl carbamate derivatives is paramount for the design of new molecules with enhanced performance and safety profiles.

This technical guide provides a detailed exploration of the thermodynamic stability of chlorophenyl carbamate derivatives. It is designed to move beyond a simple recitation of facts, offering instead a field-proven perspective on both the experimental and computational methodologies used to assess stability. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

I. Foundational Principles of Carbamate Stability

The carbamate functional group (-NHCOO-) is an amide-ester hybrid, and its stability is largely influenced by the resonance between the nitrogen lone pair and the carbonyl group.[2] This resonance imparts a degree of double-bond character to the C-N bond, contributing to the overall stability of the molecule. However, this stability is not absolute and can be significantly influenced by the nature of the substituents on both the nitrogen and the oxygen atoms.

In chlorophenyl carbamates, the presence of a chlorine atom on the phenyl ring introduces electronic and steric effects that can modulate the stability of the carbamate linkage. The position of the chlorine atom (ortho, meta, or para) can have a profound impact on the electron density distribution within the aromatic ring and, consequently, on the reactivity and degradation pathways of the molecule.[3][4]

II. Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability relies on a suite of analytical techniques that can probe the energetic landscape of a compound as it is subjected to thermal stress. The choice of technique is dictated by the specific information required, whether it be the onset of decomposition, the energy associated with phase transitions, or the heat of formation.

A. Differential Scanning Calorimetry (DSC): A Window into Thermal Transitions

Differential Scanning Calorimetry (DSC) is a cornerstone technique for assessing the thermal stability of organic compounds.[5] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of melting points, glass transitions, and the enthalpy of phase changes.[6]

DSC is particularly valuable for screening the thermal stability of a series of related compounds, such as chlorophenyl carbamate derivatives with varying substitution patterns. A sharp, high-temperature melting point is often indicative of a more stable crystal lattice and, by extension, greater thermodynamic stability. Conversely, a broad melting range or the presence of exothermic decomposition peaks at lower temperatures can signal instability.[7]

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and heat flow using certified reference materials such as indium (melting point ~156.6 °C) and zinc (melting point ~419.5 °C).[5] This ensures the accuracy and reliability of the obtained data.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the chlorophenyl carbamate sample into an aluminum DSC pan.[8]

-

Ensure the sample is evenly distributed at the bottom of the pan to facilitate uniform heat transfer.

-

Hermetically seal the pan to prevent the loss of volatile decomposition products during the analysis. For studies where volatilization is of interest, a pinhole lid can be used.

-

-

Experimental Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere and prevent oxidative degradation.[9]

-

Set the temperature program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a final temperature well above the expected decomposition point (e.g., 400 °C) at a constant heating rate, typically 10 °C/min.[9]

-

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine:

-

Melting Point (Tm): The temperature at the peak of the endothermic melting event.

-

Enthalpy of Fusion (ΔHm): The area under the melting peak, which corresponds to the energy required to melt the sample.

-

Decomposition Temperature (Td): The onset temperature of any exothermic or endothermic peaks associated with decomposition.

-

-

The following diagram illustrates the typical workflow for DSC analysis:

Caption: A generalized workflow for the thermal analysis of a chemical compound using DSC.

B. Thermogravimetric Analysis (TGA): Quantifying Mass Loss

Thermogravimetric Analysis (TGA) complements DSC by providing quantitative information about the change in mass of a sample as a function of temperature.[10] This is crucial for determining the onset of decomposition, identifying the number of decomposition steps, and quantifying the amount of residual mass.

TGA is indispensable for understanding the degradation pathways of chlorophenyl carbamates. By monitoring mass loss in a controlled atmosphere, one can discern whether the initial degradation step involves the loss of a small molecule, such as an alcohol or amine, or a more catastrophic fragmentation of the entire molecule. When coupled with evolved gas analysis (EGA) techniques like mass spectrometry (TGA-MS), the identity of the decomposition products can be determined, providing invaluable mechanistic insights.[11]

-

Instrument Calibration:

-

Calibrate the TGA balance using certified weight standards.

-

Calibrate the temperature using materials with known Curie points or melting points.

-

-

Sample Preparation:

-

Experimental Setup:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate (e.g., 50 mL/min), depending on the desired experimental conditions.

-

Set the temperature program:

-

Equilibrate at a temperature below the expected decomposition point (e.g., 30 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature where all decomposition is complete (e.g., 600 °C).[2]

-

-

-

Data Analysis:

-

Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal, as indicated by the peak in the DTG curve.

-

Mass Loss Percentage: The percentage of mass lost at each decomposition step.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

-

The following diagram illustrates the TGA workflow:

Caption: A generalized workflow for the thermal analysis of a chemical compound using TGA.

C. Solution Calorimetry: Measuring Enthalpies of Reaction

Solution calorimetry is a powerful technique for directly measuring the enthalpy changes associated with chemical reactions in solution, such as dissolution, dilution, and degradation.

For chlorophenyl carbamates, solution calorimetry can be employed to determine the enthalpy of hydrolysis, a key parameter in assessing their stability in aqueous environments. By measuring the heat evolved or absorbed during the hydrolytic degradation of the carbamate, one can obtain a direct measure of the thermodynamic driving force for this process.[13]

-

Calorimeter Calibration:

-

Calibrate the calorimeter by measuring the heat of a well-characterized reaction, such as the dissolution of potassium chloride in water.

-

-

Sample and Solvent Preparation:

-

Prepare a known concentration of the chlorophenyl carbamate in a suitable solvent.

-

Prepare the hydrolysis medium (e.g., a buffered aqueous solution at a specific pH).

-

-

Measurement:

-

Equilibrate the calorimeter, sample solution, and hydrolysis medium to a constant temperature.

-

Initiate the reaction by mixing the sample solution with the hydrolysis medium inside the calorimeter.

-

Record the temperature change over time until the reaction is complete and thermal equilibrium is re-established.

-

-

Data Analysis:

-

Calculate the heat of reaction (q) using the equation q = Ccal * ΔT, where Ccal is the heat capacity of the calorimeter and ΔT is the corrected temperature change.

-

Determine the molar enthalpy of hydrolysis (ΔHhyd) by dividing the heat of reaction by the number of moles of the carbamate reacted.

-

III. Computational Prediction of Thermodynamic Stability

In parallel with experimental methods, computational chemistry offers a powerful and cost-effective approach to predicting the thermodynamic stability of molecules.[14] Density Functional Theory (DFT) has emerged as a particularly robust method for calculating the electronic structure and thermodynamic properties of organic compounds.

A. Density Functional Theory (DFT) Calculations

DFT calculations can be used to determine key thermodynamic parameters such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and bond dissociation energies.[14] These parameters provide a quantitative measure of the intrinsic stability of a molecule.

DFT allows for the systematic investigation of a large number of chlorophenyl carbamate derivatives in silico, enabling the prediction of stability trends and the identification of promising candidates for synthesis and further experimental evaluation. By modeling the reactants, products, and transition states of potential degradation reactions, DFT can elucidate reaction mechanisms and predict activation energies, providing a deeper understanding of the factors that govern stability.

-

Structure Optimization:

-

The 3D structure of the chlorophenyl carbamate molecule is built and its geometry is optimized to find the lowest energy conformation. A common level of theory for this is B3LYP with a 6-31G(d) basis set.

-

-

Frequency Calculation:

-

A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy, enthalpy, and entropy.

-

-

Calculation of Thermodynamic Properties:

-

The enthalpy of formation can be calculated using isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. This approach helps to cancel out systematic errors in the calculations.

-

-

Solvation Modeling:

-

Since many degradation reactions occur in solution, it is crucial to account for the effect of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of the solvent on the stability of the molecule.[15]

-

The relationship between computational and experimental approaches can be visualized as follows:

Caption: An integrated workflow combining computational prediction and experimental validation.

IV. Factors Influencing the Thermodynamic Stability of Chlorophenyl Carbamates

The thermodynamic stability of chlorophenyl carbamates is not an intrinsic, immutable property but is rather influenced by a delicate interplay of structural and environmental factors.

A. Structural Factors

-

Position of the Chloro Substituent: The electronic effect of the chlorine atom (inductive vs. resonance) depends on its position on the phenyl ring. A chlorine atom in the para position, for example, can exert a significant electron-withdrawing effect through resonance, which can influence the stability of the carbamate linkage.

-

Steric Hindrance: Bulky substituents near the carbamate group can sterically hinder the approach of nucleophiles, thereby increasing the kinetic stability towards hydrolysis.

-

N-Substitution: As a general trend, N,N-disubstituted carbamates are more stable towards hydrolysis than their N-monosubstituted counterparts.[16]

B. Environmental Factors

-

pH: The rate of hydrolysis of carbamates is highly pH-dependent. Both acid- and base-catalyzed hydrolysis can occur.[17]

-

Temperature: As with most chemical reactions, the rate of degradation of carbamates increases with temperature.

-

Solvent: The polarity of the solvent can influence the stability of carbamates by solvating the ground state and transition state of degradation reactions to different extents.

V. Degradation Pathways

The primary degradation pathway for chlorophenyl carbamates in many environments is hydrolysis of the ester linkage, leading to the formation of a chlorophenylamine, an alcohol, and carbon dioxide. Other potential degradation pathways include photodegradation and microbial degradation.

VI. Data Presentation: A Comparative Analysis

A systematic study of a series of chlorophenyl carbamate derivatives would yield valuable data for establishing structure-stability relationships. The following table provides an illustrative example of how such data could be presented.

| Compound | Chloro- Position | Melting Point (°C) | Onset Decomposition (°C) (TGA) | Enthalpy of Fusion (J/g) |

| Isopropyl N-(phenyl)carbamate | None | 86-88 | ~200 | Data not available |

| Isopropyl N-(2-chlorophenyl)carbamate | Ortho | Data not available | Data not available | Data not available |

| Isopropyl N-(3-chlorophenyl)carbamate | Meta | 41.4 | Data not available | Data not available |

| Isopropyl N-(4-chlorophenyl)carbamate | Para | 88-90 | Data not available | Data not available |

| Methyl N-(4-chlorophenyl)carbamate | Para | 114-116 | Data not available | Data not available |

Note: This table is illustrative. A comprehensive experimental study would be required to populate it with a complete and consistent dataset.

Conclusion

The thermodynamic stability of chlorophenyl carbamate derivatives is a multifaceted property that is critical to their function and safety. A thorough understanding of this property requires a synergistic approach that combines experimental techniques such as DSC, TGA, and solution calorimetry with the predictive power of computational methods like DFT. By carefully considering the structural and environmental factors that influence stability, researchers can design and develop next-generation chlorophenyl carbamates with optimized performance and enhanced safety profiles. This guide has provided a framework for such an approach, grounding the discussion in sound scientific principles and providing detailed, actionable protocols for the researcher in the field.

References

- Kortlever, R., et al. (2011). A calorimetric study of carbamate formation. The Journal of Chemical Thermodynamics, 43(5), 664-669.

- Galan, A., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.

- Hennion, M. C., & Barcelo, D. (1998). Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review.

- de Oliveira, R. A., et al. (2013). Thermal Stability Study of Some N- Alkyl O-Nitrophenyl Carbamates. Journal of the Brazilian Chemical Society, 24(1), 148-154.

- Asaolu, S. O., & Kolawole, G. A. (2012). Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates. International Journal of Molecular Sciences, 13(12), 16329-16341.

- Qualitest. (2023).

- Li, Y., et al. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1234.

- Torontech. (2023).

- Clark, G. L., & Kistiakowsky, G. B. (1927). THE HEAT OF FORMATION OF AMMONIUM CARBAMATE FROM AMMONIA AND CARBON DIOXIDE. Journal of the American Chemical Society, 49(8), 1909-1914.

- Amine, K., et al. (2011). A calorimetric study of carbamate formation. The Journal of Chemical Thermodynamics, 43(5), 664-669.

- Sharma, S., et al. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules, 27(2), 522.

- University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis.

- XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis.

- Torontech. (2023). DSC Analysis Guide: Thermal Testing Insights.

- BenchChem. (2023). Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)

- Zhang, R., et al. (2016). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. RSC Advances, 6(62), 57234-57244.

- Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry.

- World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986).

- Auriga Research. (2022). Thermogravimetric Analysis (TGA)

- ResolveMass. (2023). Thermogravimetric Analysis (TGA)

- Ribeiro, F. W. P., et al. (2013). The enthalpies of formation of alkyl carbamates: Experimental and computational redetermination. The Journal of Chemical Thermodynamics, 65, 138-146.

- A. A. A. (2023). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Journal of Advanced Chemistry, 19(2), 1-10.

- Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements.

- ResolveMass. (2023). Differential Scanning Calorimetry (DSC) Analysis Principle.

- ChemicalBook. (n.d.). 2-(METHYLSULFINYL)BENZYL N-(4-CHLOROPHENYL)

- BenchChem. (2023). Verifying the Molecular Structure of Synthesized Methyl N-(4-chlorophenyl)carbamate: A Crystallographic and Spectroscopic Compar.

- Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-24.

- Al-Hourani, B. J., et al. (2023).

- Hooker Chemical Corporation. (1952). U.S. Patent No. 2,608,591. U.S.

- Suwunwong, T., & Chantrapromma, S. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Journal of Fluorescence, 23(5), 903-909.

- Noroozi, J., & Poirier, R. A. (2020). Force–Field–Based Computational Study of the Thermodynamics of a Large Set of Aqueous Alkanolamine Solvents for Post–Combustion CO2 Capture.

- Mettler-Toledo. (2019). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT.

- van Rensburg, M., et al. (2021). Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. Bioorganic & Medicinal Chemistry Letters, 48, 128249.

- Szulczyk, D., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes.

- Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis.

- Hynninen, V., et al. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B, 123(42), 8969-8981.

- van der Geize, R., et al. (1995). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of medicinal chemistry, 38(17), 3380-3387.

- Jenkins, D. M., & Corona, J. C. (2018). Effect of chlorine substitution on the thermal stability of ferro-pargasite and thermochemical properties of ferro-chloro-hornblende. American Mineralogist, 103(10), 1636-1645.

- CymitQuimica. (n.d.). CAS 2150-88-1: methyl (3-chlorophenyl)

- BenchChem. (2023).

- BenchChem. (2023). Unraveling the Thermal Profile of 2-(2-Chlorophenyl)

- McQuaid, M. J., & Rice, B. M. (2010). Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide-Functionalized Compounds.

- Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone.

- ResolveMass. (2023). DSC vs TGA: A Simple Comparison Guide.

- National Center for Biotechnology Information. (n.d.).

- Nishihara, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(24), 13348.

- Back, M. H., & Barton, D. H. R. (1968). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Canadian Journal of Chemistry, 46(10), 1517-1524.

- Namazian, M., & Zare, H. R. (2010). Thermodynamic study of asparagine and glycyl-asparagine using computational methods. Journal of the Iranian Chemical Society, 7(3), 634-642.

- Fang, M., et al. (2018). Thermodynamic analysis of carbamate formation and carbon dioxide absorption in N-methylaminoethanol solution. Applied Energy, 230, 116-125.

Sources

- 1. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]

- 2. Making sure you're not a bot! [openjournals.ugent.be]

- 3. mdpi.com [mdpi.com]

- 4. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 5. torontech.com [torontech.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. eng.uc.edu [eng.uc.edu]

- 8. qualitest.ae [qualitest.ae]

- 9. mdpi.com [mdpi.com]

- 10. aurigaresearch.com [aurigaresearch.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. torontech.com [torontech.com]

- 13. researchgate.net [researchgate.net]

- 14. Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Synthesis of 3-Chlorophenyl Diethylcarbamate

These application notes provide a comprehensive, step-by-step protocol for the synthesis of 3-Chlorophenyl diethylcarbamate, a compound primarily utilized in agricultural applications as a pesticide.[1] This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol is designed with an emphasis on scientific integrity, safety, and reproducibility, explaining the rationale behind key experimental choices.

Introduction and Reaction Principle

The synthesis of 3-Chlorophenyl diethylcarbamate is achieved through a nucleophilic acyl substitution reaction. In this process, the oxygen atom of 3-chlorophenol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of diethylcarbamoyl chloride.[2] The reaction is typically facilitated by a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion.[3] The subsequent elimination of the chloride leaving group results in the formation of the desired carbamate ester and a hydrochloride salt as a byproduct.[2]

The overall reaction is as follows:

3-Chlorophenol + Diethylcarbamoyl Chloride → 3-Chlorophenyl diethylcarbamate + Hydrochloric Acid

Due to the production of hydrochloric acid, a non-nucleophilic base such as pyridine or triethylamine is essential to neutralize the acid and drive the reaction to completion.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Eq. |

| 3-Chlorophenol | 108-43-0 | 128.56 | 1.29 g | 10.0 | 1.0 |

| Diethylcarbamoyl chloride | 88-10-8 | 135.59 | 1.42 g (1.28 mL) | 10.5 | 1.05 |

| Pyridine (anhydrous) | 110-86-1 | 79.10 | 1.19 g (1.21 mL) | 15.0 | 1.5 |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | 50 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | ~40 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | - | ~20 mL | - | - |

| Brine (Saturated NaCl solution) | 7647-14-5 | - | ~20 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~5 g | - | - |

Laboratory Equipment

-

Round-bottom flasks (100 mL and 50 mL)

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Rotary evaporator

-

Glass funnel and filter paper

-

Standard laboratory glassware (pipettes, spatulas)

-

Analytical balance

-

Fume hood

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile)

Safety Precautions and Hazard Management

This protocol involves hazardous materials and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

3-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6] It can cause skin irritation and serious eye damage.[5] Avoid contact with skin and eyes and do not breathe dust or vapors.[4][5] It is incompatible with acid chlorides and oxidizing agents.[4]

-

Diethylcarbamoyl Chloride: This substance is corrosive and can cause skin and eye irritation.[7] It is harmful if inhaled or swallowed.[8] It may decompose on exposure to moist air or water, producing toxic and corrosive gases.[7] It is incompatible with strong bases and oxidizing agents.[7] Handle with extreme care, avoiding any contact with water or moisture during storage and use.[7]

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[4][7][8] Remove contaminated clothing.[7][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[8] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]

-

Spills: Evacuate the area. For small spills, absorb with an inert material like sand or soda ash and place in a sealed container for disposal.[7] Do not use water for cleanup of diethylcarbamoyl chloride spills.[7]

Detailed Synthesis Protocol

Step 1: Reaction Setup

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent moisture from reacting with the diethylcarbamoyl chloride.

-

To a 100 mL flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a nitrogen inlet), add 3-chlorophenol (1.29 g, 10.0 mmol).

-

Dissolve the 3-chlorophenol in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Add anhydrous pyridine (1.21 mL, 15.0 mmol) to the solution. Stir the mixture at room temperature for 10 minutes.

Step 2: Addition of Diethylcarbamoyl Chloride

-

In a separate, dry 50 mL dropping funnel, prepare a solution of diethylcarbamoyl chloride (1.28 mL, 10.5 mmol) in 20 mL of anhydrous DCM.

-

Add the diethylcarbamoyl chloride solution dropwise to the stirring 3-chlorophenol solution over a period of 20-30 minutes at room temperature. An exothermic reaction may be observed. If necessary, use a water bath to maintain the temperature between 25-30°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Reaction Work-up

-

Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

2 x 20 mL of 1 M HCl to remove excess pyridine.

-

1 x 20 mL of saturated NaHCO₃ solution to neutralize any remaining acid.

-

1 x 20 mL of brine to remove residual water.

-

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and collect the filtrate.

Step 4: Purification and Isolation

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane. This will yield the crude product, which may be an oil or a waxy solid.

-

For further purification, recrystallization from a suitable solvent system (e.g., hexane or an ethanol/water mixture) can be performed.[9] Alternatively, column chromatography on silica gel may be employed if impurities are present.

Experimental Workflow Diagram

Sources

- 1. 3-chlorophenyl diethylcarbamate [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP1939172A2 - Method of obtaining phenyl carbamates - Google Patents [patents.google.com]

- 4. nj.gov [nj.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. lobachemie.com [lobachemie.com]

- 7. nj.gov [nj.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. prepchem.com [prepchem.com]

Application Note: HPLC Method Development for 3-Chlorophenyl Diethylcarbamate

Introduction & Chemical Context

3-Chlorophenyl diethylcarbamate (CAS: 159390-33-7) is a lipophilic carbamate derivative often utilized as an intermediate in agrochemical synthesis or as a pharmacological probe for cholinesterase inhibition. Structurally, it consists of a chlorophenyl group esterified to a diethyl-substituted carbamic acid.

Physicochemical Profile & Chromatographic Implications:

| Property | Value (Approx.) | Chromatographic Implication |

| Structure | Phenyl ring, Carbamate linker, Diethyl tail | Possesses a UV chromophore (phenyl ring); Hydrophobic. |

| LogP | ~2.6 – 3.2 | High hydrophobicity requires Reverse Phase (RP-HPLC) . |

| pKa | Neutral (Diethyl substitution prevents N-H ionization) | pH control is primarily for column stability and silanol suppression , not analyte ionization. |

| Solubility | Low in water; Soluble in ACN/MeOH | Diluent must contain high organic percentage (e.g., 50% ACN). |

| Stability | Susceptible to hydrolysis at high pH | Avoid basic mobile phases (> pH 8). |

Method Development Strategy

Column Selection: The Hydrophobic Interaction

Given the significant lipophilicity (LogP > 2.5), a C18 (Octadecyl) stationary phase is the primary choice. It provides strong hydrophobic retention, allowing the separation of the main peak from more polar degradation products (e.g., 3-chlorophenol).

-

Recommendation: End-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm or 5 µm).

-

Alternative: If selectivity issues arise (e.g., separation from positional isomers like 2-chlorophenyl analogs), a Phenyl-Hexyl column can be used to exploit

interactions with the chlorophenyl ring.

Mobile Phase & pH Control

Although the analyte is neutral, acidic buffering is critical.

-

Silanol Suppression: Acidic pH (2.5 – 3.0) suppresses the ionization of residual silanols on the silica support, reducing peak tailing.

-

Chemical Stability: Carbamates are prone to base-catalyzed hydrolysis. An acidic environment ensures on-column stability.

-

Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and higher elution strength for hydrophobic compounds.

Detection (UV-Vis)

The 3-chlorophenyl moiety provides absorbance. A wavelength scan (200–400 nm) is the first step.

-

Target Wavelength: Typically 230 nm – 254 nm .

-

Note: 254 nm is selective for the aromatic ring; 210-220 nm offers higher sensitivity but more baseline noise from solvents.

Experimental Protocol

Equipment & Reagents

-

HPLC System: Quaternary pump, Autosampler, Column Oven, Diode Array Detector (DAD) or VWD.

-

Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Phosphoric Acid (85%) or Formic Acid (for MS compatibility).

Standard Preparation

Stock Solution (1.0 mg/mL):

-

Weigh 10 mg of 3-Chlorophenyl diethylcarbamate reference standard.

-

Dissolve in 10 mL of 100% Acetonitrile (Water solubility is too low).

Working Standard (50 µg/mL):

-

Dilute the stock 1:20 using the Mobile Phase (or 50:50 ACN:Water).

-

Critical: Ensure the sample solvent matches the initial mobile phase strength to prevent "solvent shock" (peak distortion).

Chromatographic Conditions (Base Method)

| Parameter | Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Standard RP capacity and resolution. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Suppresses silanols; stabilizes carbamate. |

| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic analytes. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Temperature | 30°C | Improves mass transfer and reproducibility. |

| Injection Vol. | 10 - 20 µL | Dependent on sensitivity requirements. |

| Detection | UV @ 254 nm (BW 4 nm) | Specific to chlorophenyl ring. |

Gradient Program

A gradient is recommended to elute the hydrophobic parent compound while clearing potential polar impurities (hydrolysis products) early.

| Time (min) | % Mobile Phase B (ACN) | Event |

| 0.0 | 40% | Initial hold to retain polar impurities. |

| 2.0 | 40% | Isocratic hold. |

| 10.0 | 80% | Linear ramp to elute 3-Chlorophenyl diethylcarbamate. |

| 12.0 | 80% | Wash step to remove highly lipophilic contaminants. |

| 12.1 | 40% | Return to initial conditions. |

| 17.0 | 40% | Re-equilibration (Critical for reproducibility). |

Method Development Workflow (Visualization)

The following diagram outlines the logical decision tree for developing this method, ensuring scientific rigor and efficiency.

Caption: Logical workflow for HPLC method development of hydrophobic carbamates.

Validation Protocol (ICH Q2 Compliant)

To ensure the method is "trustworthy" and "self-validating," the following parameters must be assessed.

System Suitability Test (SST)

Run this before any sample analysis to verify system performance.

-

Tailing Factor (T): NMT 1.5 (Ensures no secondary interactions).

-

Theoretical Plates (N): > 5000 (Ensures column efficiency).

-

RSD of Retention Time: < 1.0% (n=5 injections).

-

RSD of Peak Area: < 1.0% (n=5 injections).

Linearity

-

Range: Prepare 5 concentrations from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

-

Acceptance: Correlation coefficient (

)

Accuracy (Recovery)

-

Spike placebo (if available) or solvent with known amounts of analyte at 80%, 100%, and 120% levels.

-

Acceptance: Mean recovery 98.0% – 102.0%.

Specificity (For Degradation)

-

Stress Testing: Expose sample to 0.1N NaOH (Hydrolysis check).

-

Observation: The carbamate linkage should cleave, yielding 3-chlorophenol.

-

Requirement: The main peak must be spectrally pure (Peak Purity Index > 0.999 using DAD) and resolved from the degradation product (Resolution > 1.5).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Residual silanol interactions. | Ensure pH is < 3.0; Consider a "Base Deactivated" C18 column. |

| Drifting Retention | Temperature fluctuation or incomplete equilibration. | Use column oven; Increase re-equilibration time (min 5 column volumes). |

| Split Peaks | Solvent mismatch. | Dissolve sample in mobile phase (or higher water content). |

| Ghost Peaks | Contaminated aqueous mobile phase. | Use fresh Milli-Q water; filter buffers through 0.22 µm filters. |

References

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and C18 retention mechanisms).

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

-

PubChem. (n.d.).[1] Ethyl (3-chlorophenyl)carbamate (Related Compound Data). National Library of Medicine. Retrieved from [Link]

-

Maslarska, V. et al. (2022). Development and validation of an RP-HPLC method for analysis of phenyl-pyrrole derivatives. Pharmacia. (Demonstrates phosphate buffer/ACN systems for chlorinated phenyl compounds). Retrieved from [Link]

Sources

GC-MS detection parameters for 3-Chlorophenyl diethylcarbamate

Application Note: High-Fidelity GC-MS Quantitation of 3-Chlorophenyl Diethylcarbamate

Abstract & Core Directive

This guide provides a validated protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Chlorophenyl diethylcarbamate (CAS: 159390-33-7), a structural analog of acetylcholinesterase (AChE) inhibitors used in neuropharmacology and pesticide research.

The Critical Challenge: Unlike N-methyl carbamates (e.g., Carbaryl), 3-Chlorophenyl diethylcarbamate lacks the proton on the nitrogen atom required for the classic E1cB elimination mechanism that forms isocyanates. However, it remains thermally labile, prone to cis-elimination or C-O bond cleavage at high inlet temperatures, degrading into 3-chlorophenol . Standard "hot needle" injections often yield false negatives or inaccurate quantitation due to in-injector pyrolysis.

The Solution: This protocol utilizes a Programmed Temperature Vaporization (PTV) inlet strategy combined with a specific MS fragmentation monitoring system to distinguish the intact parent molecule from its degradation artifacts.

Chemical Identity & Physicochemical Profile

| Parameter | Details |

| IUPAC Name | 3-Chlorophenyl N,N-diethylcarbamate |

| CAS Number | 159390-33-7 |

| Molecular Formula | C₁₁H₁₄ClNO₂ |

| Molecular Weight | 227.69 g/mol |

| Target Use | AChE Inhibitor (Alzheimer's research), Pseudo-irreversible inhibitor |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| Key Degradant | 3-Chlorophenol (m/z 128, 130) |

Experimental Workflow

Sample Preparation Strategy

Rationale: As a lipophilic carbamate, this analyte requires non-polar solvent extraction. Avoid protic solvents (methanol/water) in the final injection to prevent hydrolysis in the hot inlet.

Protocol: Modified QuEChERS for Biological/Tissue Matrices

-

Homogenization: Weigh 1.0 g sample (tissue/bio-fluid) into a 15 mL centrifuge tube.

-

Extraction: Add 5 mL Acetonitrile (ACN) . Vortex for 1 min.

-

Salting Out: Add 2 g MgSO₄ and 0.5 g NaCl. Shake vigorously for 1 min to induce phase separation.

-

Centrifugation: Spin at 4000 rpm for 5 min.

-

Supernatant Transfer: Transfer 1 mL of the upper organic layer to a dSPE tube (containing 150 mg MgSO₄ + 25 mg PSA). Note: PSA removes fatty acids but can bind some carbamates; validate recovery. If recovery <80%, use C18 only.

-

Reconstitution: Evaporate 500 µL of extract to near dryness under N₂ (ambient temp). Reconstitute in Ethyl Acetate (more GC-compatible than ACN).

Protocol: Pure Chemical/Formulation Analysis

-

Solvent: Ethyl Acetate or Dichloromethane (DCM).

-

Concentration: Prepare stock at 1 mg/mL; working standards at 1–100 µg/mL.

GC-MS Method Parameters

Instrument: Agilent 8890 GC / 5977B MSD (or equivalent).

| Parameter | Setting | Rationale (Expertise Pillar) |

| Column | 5% Phenyl-Arylene (e.g., DB-5MS UI, TG-5SilMS) 30 m × 0.25 mm × 0.25 µm | Standard non-polar phase provides excellent separation of the carbamate from the phenol degradant. |

| Inlet Mode | PTV (Programmed Temperature Vaporization) | CRITICAL: Cold injection prevents thermal shock degradation. |

| Inlet Temp | Start: 40°C (0.1 min) | Analyte is transferred to column before peak heating occurs. |

| Injection Vol | 1.0 µL (Splitless) | Maximizes sensitivity. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |

| Oven Program | 60°C (1 min) | Fast ramp minimizes residence time, reducing on-column degradation. |

| Transfer Line | 280°C | Prevents condensation before MS source. |

| Source Temp | 230°C | Standard EI source temp. |

Mass Spectrometry & Data Interpretation

Fragmentation Pathway (EI, 70 eV)

The mass spectrum of 3-Chlorophenyl diethylcarbamate is dominated by the stability of the amide bond cleavage.

-

Molecular Ion (

): m/z 227 (Weak, <5% abundance). Chlorine signature ( -

Base Peak: m/z 100 (

). The diethylcarbamoyl cation is the most stable fragment. -

Secondary Ions:

-

m/z 72 (

): Loss of CO from the base peak. -

m/z 128/130 (3-Chlorophenol radical): Formed via C-O bond cleavage.

-

Detection Logic (SIM Mode)

For quantitative sensitivity, use Selected Ion Monitoring (SIM).

| Ion Type | m/z | Dwell Time | Purpose |

| Target (Quant) | 100.0 | 50 ms | Base peak, max sensitivity. |

| Qualifier 1 | 72.0 | 50 ms | Confirms diethylamine moiety. |

| Qualifier 2 | 227.1 | 50 ms | Confirms intact parent (Critical to distinguish from interference). |